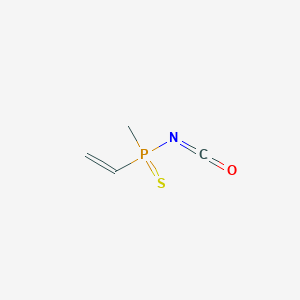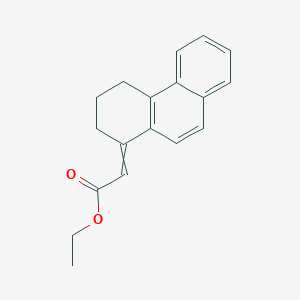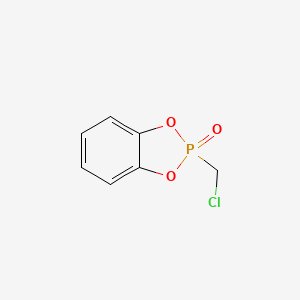
3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane is an organic compound characterized by the presence of two benzylsulfanyl groups and a dimethoxymethyl group attached to a thiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane typically involves the reaction of thiolane derivatives with benzylsulfanyl and dimethoxymethyl reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different functional groups.
Substitution: The benzylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane exerts its effects involves interactions with specific molecular targets and pathways. The benzylsulfanyl groups may interact with enzymes or receptors, leading to changes in biological activity. The dimethoxymethyl group can also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Bis(benzylsulfanyl)thiolane: Lacks the dimethoxymethyl group, which may affect its reactivity and applications.
2-(Dimethoxymethyl)thiolane:
Uniqueness
3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane is unique due to the presence of both benzylsulfanyl and dimethoxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes the compound versatile for various applications in research and industry.
Propriétés
Numéro CAS |
110349-50-3 |
|---|---|
Formule moléculaire |
C21H26O2S3 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
3,4-bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane |
InChI |
InChI=1S/C21H26O2S3/c1-22-21(23-2)20-19(25-14-17-11-7-4-8-12-17)18(15-26-20)24-13-16-9-5-3-6-10-16/h3-12,18-21H,13-15H2,1-2H3 |
Clé InChI |
XFNTZCZHWQRWIT-UHFFFAOYSA-N |
SMILES canonique |
COC(C1C(C(CS1)SCC2=CC=CC=C2)SCC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)




![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)

![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)

![Diphenyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14309361.png)
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)

